molecular formula C17H38O2 B1615536 1-Ethoxyhexane;1-propoxyhexane CAS No. 68937-66-6

1-Ethoxyhexane;1-propoxyhexane

Cat. No.: B1615536
CAS No.: 68937-66-6
M. Wt: 274.5 g/mol
InChI Key: QTUGCFPIWBMXQE-UHFFFAOYSA-N
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Description

1-Ethoxyhexane;1-propoxyhexane: are a class of non-ionic surfactants derived from the reaction of alcohols containing 6 to 12 carbon atoms with ethylene oxide and propylene oxide. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, wetting, and dispersing properties .

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

“Alcohols, C10-12, Ethoxylated Propoxylated” act as surface active agents that lower the interfacial tension between two liquids and can be used in cosmetics and detergents to break down fats and oils .

Safety and Hazards

The substance has been classified under the CLP (Classification Labelling and Packaging) Regulation . Specific safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of alcohols, C6-12, ethoxylated propoxylated involves the alkoxylation of alcohols with ethylene oxide and propylene oxide. The process typically includes the following steps:

    Initiation: The alcohol initiator is catalyzed.

    Propoxylation: Propylene oxide is added to the alcohol under controlled conditions.

    Ethoxylation: Ethylene oxide is subsequently added to the propoxylated alcohol.

    Neutralization: The resulting alkoxylate is neutralized with acid.

Industrial Production Methods: : Industrial production of these compounds involves the use of specialized reactors where the alcohol is first propoxylated and then ethoxylated. The reaction is highly exothermic and requires careful control of temperature and pressure to avoid thermal runaway. Potassium hydroxide is commonly used as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

1-ethoxyhexane;1-propoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O.C8H18O/c1-3-5-6-7-9-10-8-4-2;1-3-5-6-7-8-9-4-2/h3-9H2,1-2H3;3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGCFPIWBMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC.CCCCCCOCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68937-66-6
Record name Alcohols, C6-12, ethoxylated propoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-12, ethoxylated propoxylated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C6-12, ethoxylated propoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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